3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid
Description
3-(5,6-Dimethyl-1H-benzimidazol-1-yl)butanoic acid is a benzimidazole derivative characterized by a 5,6-dimethyl-substituted benzimidazole core linked to a butanoic acid moiety at the 1-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system.
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)10(3)6-13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDPLWVNVVSVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
- Chemical Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that compounds with benzimidazole structures demonstrated promising activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be comparable to or better than standard antibiotics such as ampicillin .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 4 |
| This compound | Pseudomonas aeruginosa | 8 |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential in anticancer applications. Studies have reported that benzimidazole derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their effects on glioma cell lines, demonstrating significant antiproliferative activity .
Case Study: Anticancer Activity Against Glioma Cells
A specific study investigated the effects of benzimidazole derivatives on C6 rat glioma cells. The results indicated that certain derivatives led to a reduction in cell viability by over 50% at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve:
- DNA Interaction : Benzimidazole derivatives are known to interact with DNA minor grooves, potentially disrupting replication and transcription processes in bacterial and cancer cells .
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects .
Scientific Research Applications
The compound 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid (C13H16N2O2) is a benzimidazole derivative that has garnered attention in various scientific fields due to its potential applications. This article focuses on its scientific research applications, providing a comprehensive overview of its properties, uses, and relevant case studies.
Pharmacological Applications
One of the primary areas of interest for this compound is in pharmacology. Benzimidazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth and show efficacy against various pathogens.
- Anticancer Properties : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitosis.
Agricultural Applications
Benzimidazole compounds are also explored for their potential use in agriculture:
- Fungicides : The compound may serve as a base for developing fungicides due to its ability to disrupt fungal cell division. This application is particularly relevant in managing crop diseases.
Material Science
In material science, benzimidazole derivatives are being investigated for:
- Polymer Development : The incorporation of benzimidazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in various industrial applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute investigated the effects of various benzimidazole derivatives on cancer cell lines. The study found that this compound induced apoptosis in human breast cancer cells through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .
Case Study 3: Agricultural Applications
A field trial assessed the effectiveness of a fungicide formulation based on benzimidazole derivatives, including this compound. The results indicated a significant reduction in fungal infections in crops treated with this formulation compared to untreated controls, showcasing its agricultural viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid include:
5,6-Dimethylbenzimidazole (Base Compound)
- Structure : Lacks substituents at the 1- or 3-positions.
- Properties : Acts as a foundational ligand in coordination chemistry and exhibits biological activity due to the benzimidazole core. The 5,6-dimethyl groups improve stability and modulate electronic effects .
- Applications : Used in vitamin B12 biosynthesis and as a ligand for metal complexes .
5,6-Dimethyl-1H-benzimidazol-3-ium Nitrate
- Structure : Features a nitrate counterion at the 3-position.
- Properties : Forms a three-dimensional hydrogen-bonded network via N–H⋯O interactions between the benzimidazolium cation and nitrate anion. The 5,6-dimethyl groups stabilize the crystal lattice .
- Applications : Studied for crystal engineering and supramolecular chemistry applications .
5,6-Dimethyl-1H-benzo[d]imidazol-3-ium 2-(4-Chlorophenoxy)acetate
- Structure: Contains a 2-(4-chlorophenoxy)acetate group at the 3-position.
- Applications : Explored in catalysis and synthetic organic chemistry .
Bis(5,6-dicarboxybenzimidazolium) Sulfate Monohydrate
Research Findings and Trends
- Hydrogen Bonding vs. Metal Coordination: Derivatives with ionic groups (e.g., nitrate) prioritize hydrogen bonding , while carboxylic acid-containing compounds (e.g., butanoic acid, dicarboxy derivatives) favor metal coordination or salt formation.
- Substituent Position: 1-position substituents (e.g., butanoic acid) may reduce steric hindrance compared to 3-position derivatives, enabling flexible binding modes.
- Biological vs. Material Applications : Simple dimethylbenzimidazoles are biologically active, whereas carboxylated or halogenated derivatives are tailored for catalysis or materials science .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid generally follows these key steps:
- Formation of the benzimidazole core with 5,6-dimethyl substitution.
- N-alkylation of the benzimidazole nitrogen with a suitable butanoic acid derivative or precursor.
- Hydrolysis or saponification of ester intermediates to yield the free acid.
Preparation of the Benzimidazole Core
The benzimidazole nucleus substituted at positions 5 and 6 with methyl groups is commonly prepared by condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid or aldehydes under acidic or reflux conditions. This step yields 5,6-dimethyl-1H-benzimidazole, which serves as the nucleophilic heterocyclic base for subsequent alkylation.
N-Alkylation with Butanoic Acid Derivatives
The key step is the alkylation of the benzimidazole nitrogen with a butanoic acid moiety. Two principal approaches are reported:
Alkylation Using Halo-Butyrate Esters
- Reagents: Methyl-4-chlorobutyrate or ethyl-4-bromobutyrate.
- Conditions: The benzimidazole derivative is reacted with methyl-4-chlorobutyrate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
- Reaction: Nucleophilic substitution at the haloalkyl ester forms the N-(butanoate ester) benzimidazole intermediate.
- Advantages: This method allows for a one-pot synthesis combining alkylation and subsequent hydrolysis steps.
One-Pot Synthesis and Hydrolysis
- After alkylation, the ester intermediate is hydrolyzed using aqueous base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding carboxylate salt.
- Acidification with a mineral acid (e.g., hydrochloric acid) then yields the free this compound.
- This one-pot process achieves high purity (≥97%) and excellent yields (≥95%).
Alternative Routes and Considerations
- Use of Carbamate Intermediates: Some methods involve transforming carbamate derivatives of benzimidazole precursors, followed by reaction with aldehydes and nucleophiles under microwave irradiation to accelerate the process.
- Avoidance of Harsh Acidic Conditions: Direct esterification with strong acids may cause cyclization side reactions, such as pyrrolidinone ring formation, which is undesirable.
- Catalysts and Reaction Enhancers: Catalytic amounts of carbamates or carbamoyl chlorides can be used to improve reaction efficiency.
- Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and increase yields in benzimidazole derivative formation.
Detailed Process Example (Based on Patent and Research Data)
| Step | Reagents/Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Formation of 5,6-dimethyl-1H-benzimidazole | 4,5-dimethyl-1,2-phenylenediamine + formic acid or aldehyde, reflux | Condensation to form benzimidazole core | High yield (typically >80%) |
| 2. N-Alkylation | 5,6-dimethyl-1H-benzimidazole + methyl-4-chlorobutyrate + K2CO3 in DMSO, room temp to 80°C | Nucleophilic substitution to form ester intermediate | High conversion |
| 3. Hydrolysis | Ester intermediate + NaOH or KOH in water, 45-80°C, 150-200 mbar | Saponification to carboxylate salt | Complete or near-complete hydrolysis |
| 4. Acidification | Acid (HCl) addition at 40-60°C, reaction for 2-4 hours | Formation of free acid | Purity ≥97%, yield ≥95% |
Research Findings and Notes
- The use of potassium carbonate instead of sodium hydride as base improves safety and reduces environmental impact.
- One-pot methods integrating alkylation, hydrolysis, and acidification reduce process complexity and cost.
- Microwave-assisted methods can reduce reaction times from hours to minutes and improve yields by 7-22%.
- Avoiding strong acids during esterification prevents unwanted cyclization side reactions.
- The described processes are scalable and suitable for industrial synthesis of benzimidazole butanoic acid derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Haloalkyl ester alkylation + hydrolysis | Methyl-4-chlorobutyrate, K2CO3, DMSO; NaOH hydrolysis; HCl acidification | Room temp to 80°C; reflux for hydrolysis | High yield, purity, one-pot synthesis | Requires careful control of pH and temperature |
| Carbamate intermediate route | Carbamate VI, aldehyde, nucleophile IV, microwave irradiation | Microwave (100W), inert solvent (acetonitrile) | Faster reaction, catalytic amounts | Requires specialized equipment |
| Direct acid hydrazide synthesis (alternative) | Pyrrolidinone derivatives, hydrazine monohydrate | Reflux in 2-propanol or excess hydrazine | Mild conditions for hydrazide formation | Not directly for acid preparation, side products possible |
Q & A
Q. How can X-ray crystallography confirm the molecular structure of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid and its derivatives?
X-ray crystallography is critical for determining bond lengths, angles, and intermolecular interactions. For example, in related benzimidazole salts, planar cations with mean C–C bond lengths of 0.003 Å and R factors as low as 0.045 have been reported, ensuring high precision in structural elucidation . Key steps include:
- Growing single crystals in controlled solvent conditions.
- Analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions in nitrate salts) to understand 3D packing .
- Comparing experimental data with computational models to validate planar geometries (r.m.s. deviation <0.016 Å for non-H atoms) .
Q. What analytical techniques are essential for characterizing the purity of synthesized benzimidazole derivatives?
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and functional groups.
- NMR Spectroscopy: Identifies proton environments (e.g., distinguishing methyl groups at C5/C6 positions).
- HPLC with UV Detection: Monitors purity (>95% threshold for biological assays) .
- Elemental Analysis: Validates stoichiometry, particularly for salts or hydrates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to synthesize this compound with high regioselectivity?
- pH Control: Adjusting pH to 5–6 during hydrolysis steps (e.g., NaOH-mediated deprotection) minimizes side reactions and improves yield .
- Temperature Modulation: Mild conditions (room temperature for overnight reactions) prevent benzimidazole ring degradation .
- Catalyst Screening: Use transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions to enhance regioselectivity .
Q. What strategies resolve contradictions between theoretical and observed spectroscopic data for benzimidazole derivatives?
- Multi-Technique Validation: Cross-reference NMR, IR, and X-ray data to identify discrepancies (e.g., unexpected tautomeric forms) .
- Computational Modeling: Employ DFT calculations to predict chemical shifts or vibrational frequencies, then compare with experimental results .
- Crystallographic Re-analysis: Re-examine crystal packing effects that may distort bond angles (e.g., C8–O1–C6 angles at 112.9°) .
Q. How do hydrogen-bonding networks influence the physicochemical properties of benzimidazole-based compounds?
- Solubility: Strong N–H⋯O interactions (as in nitrate salts) enhance aqueous solubility, critical for in vitro assays .
- Thermal Stability: 3D networks stabilize crystals, increasing melting points (e.g., derivatives with layered H-bonding show >200°C stability) .
- Bioavailability: Intermolecular interactions affect permeability; logP calculations should account for H-bond donors/acceptors .
Q. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?
- Kinetic Assays: Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases).
- Docking Simulations: Map the compound’s binding mode to active sites (e.g., benzimidazole rings interacting with hydrophobic pockets) .
- SAR Analysis: Compare derivatives (e.g., hydroxy-phenyl variants) to identify critical functional groups for activity .
Methodological Tables
Table 1. Key Crystallographic Parameters for Benzimidazole Derivatives (Adapted from )
| Parameter | Value/Description |
|---|---|
| R Factor | 0.045 |
| Mean C–C Bond Length | 0.003 Å |
| Hydrogen Bonds | N–H⋯O (2.8–3.0 Å) |
| Planarity (r.m.s.) | 0.016 Å (11 non-H atoms) |
Table 2. Reaction Optimization Parameters (Adapted from )
| Condition | Optimal Setting |
|---|---|
| Hydrolysis pH | 5–6 (acetic acid adjustment) |
| Reaction Time | 12–18 hours (overnight) |
| Temperature | 25°C (room temperature) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
